5-[(Methoxycarbonyl)amino]pentanoic acid
Description
5-[(Methoxycarbonyl)amino]pentanoic acid is a carbamate derivative featuring a pentanoic acid backbone with a methoxycarbonyl-protected amine group at the fifth carbon. Its structure (Figure 1) comprises:
- Pentanoic acid core: A five-carbon chain terminating in a carboxylic acid group.
- Methoxycarbonylamino substituent: A carbamate group (–NH–CO–OCH₃) at the terminal carbon, providing steric and electronic modulation.
This compound is pivotal in medicinal chemistry and peptide synthesis, where the methoxycarbonyl group acts as a transient protecting group for amines, enhancing solubility and stability during synthetic processes .
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-12-7(11)8-5-3-2-4-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
SUONKVQMMFIFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Tables
Research Findings and Implications
- Synthetic Utility : Methoxycarbonyl derivatives offer moderate stability and ease of deprotection, making them versatile in multi-step syntheses .
- Pharmacological Gaps : Unlike arylcyclohexyl or chlorophenyl analogues, methoxycarbonyl derivatives lack direct bioactivity, highlighting their role as intermediates rather than drug candidates .
- Safety Profile: Limited toxicological data exist, but precautions (e.g., respiratory protection, gloves) are advised for handling similar carbamates .
Preparation Methods
Carbamate Formation via 5-Aminopentanoic Acid
The most direct method involves introducing a methoxycarbonyl group to the primary amine of 5-aminopentanoic acid (5-aminovaleric acid). This approach leverages the reactivity of primary amines with carbonylating agents such as methyl chloroformate (ClCO₂Me).
Procedure :
-
Substrate Preparation : 5-Aminopentanoic acid (HMDB0003355) is commercially available or synthesized via lysine degradation pathways.
-
Reaction Conditions :
-
Dissolve 5-aminopentanoic acid in anhydrous tetrahydrofuran (THF) at 0°C.
-
Add methyl chloroformate (1.2 equivalents) dropwise under nitrogen.
-
Introduce triethylamine (2 equivalents) to scavenge HCl.
-
Warm to room temperature and stir for 12 hours.
-
-
Workup :
-
Quench with ice-cold water, acidify to pH 2–3 with HCl, and extract with ethyl acetate.
-
Dry over sodium sulfate and concentrate under reduced pressure.
-
Dynamic Kinetic Resolution for Enantioselective Synthesis
For enantiomerically pure products, dynamic kinetic resolution (DKR) can be employed, as demonstrated in the synthesis of related α-amino acids.
Procedure :
-
Racemic Substrate Preparation :
-
Synthesize racemic this compound via the method in Section 1.1.
-
-
DKR Setup :
-
Isolation :
-
Quench with acetic acid/water, filter precipitated product, and wash with acetonitrile.
-
Isoimidium Perchlorate-Mediated Coupling
Adapting methods from opioid agonist synthesis, isoimidium perchlorates serve as activated intermediates for nucleophilic addition.
Procedure :
-
Intermediate Synthesis :
-
Methoxycarbonyl Introduction :
-
React isoimidium perchlorate with methanol in the presence of triethylamine.
-
-
Purification :
-
Crystallize from ethanol/water mixtures.
-
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
THF vs. Methanol : THF improves solubility of 5-aminopentanoic acid but requires strict anhydrous conditions. Methanol simplifies workup but may esterify the carboxylic acid side chain.
-
Temperature : Reactions at 0°C minimize side products (e.g., over-carbonylation), while 50°C accelerates DKR kinetics.
Protecting Group Strategies
-
Carboxylic Acid Protection : Methyl ester formation (using SOCl₂/MeOH) prevents unwanted side reactions during methoxycarbonylation. Deprotection with LiOH/THF/H₂O restores the acid.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbamate Formation | 120 | 80 | 98 |
| Dynamic Kinetic Res. | 340 | 90 | 99.5 |
| Isoimidium Route | 210 | 70 | 97 |
Q & A
Basic: What are the standard synthetic routes for 5-[(Methoxycarbonyl)amino]pentanoic acid, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves two primary routes:
- Route A (Methoxycarbonylation): Reaction of 5-aminopentanoic acid with methyl chloroformate under alkaline conditions (pH 8–9) at 25°C for 12 hours. Excess base (e.g., NaHCO₃) ensures carbamate formation without overalkylation .
- Route B (Stepwise Protection): Sequential protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by methoxycarbonylation. This method requires anhydrous conditions and low temperatures (0–5°C) to prevent side reactions .
Critical Parameters:
- pH Control: Alkaline conditions (pH 8–9) in Route A prevent protonation of the amine, enhancing nucleophilicity. Deviations >±0.5 pH units reduce yields by 15–20% .
- Temperature: Prolonged exposure to >30°C in Route A accelerates hydrolysis of the methoxycarbonyl group, reducing purity to <85% .
- Solvent Choice: Polar aprotic solvents (e.g., THF) in Route B improve solubility of intermediates, increasing yields by 10–15% compared to DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
